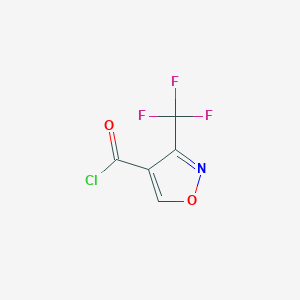

3-(Trifluoromethyl)-1,2-oxazole-4-carbonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-クロロカルボニル-3-(トリフルオロメチル)-1,2-オキサゾールは、オキサゾール環にトリフルオロメチル基が結合し、カルボニルクロリド官能基を特徴とする化学化合物です。

製法

合成経路と反応条件

一般的な方法の1つは、炭素中心ラジカル中間体のラジカルトリフルオロメチル化です 。このプロセスは、可視光照射下で光レドックス触媒によって触媒され、トリフルオロメチル基の形成を促進します。

工業生産方法

この化合物の工業生産は、大規模なラジカルトリフルオロメチル化プロセスを含み、高収率と純度を確保するために効率的かつ費用対効果の高い触媒を使用します。連続フローリアクターと高度な精製技術の使用により、生産プロセスのスケーラビリティと効率をさらに向上させることができます。

準備方法

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be catalyzed by photoredox catalysts under visible light irradiation, which facilitates the formation of the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing efficient and cost-effective catalysts to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and efficiency of the production process.

化学反応の分析

反応の種類

4-クロロカルボニル-3-(トリフルオロメチル)-1,2-オキサゾールは、次のようなさまざまな種類の化学反応を受けることができます。

置換反応: カルボニルクロリド基は、アミンやアルコールなどの求核剤によって置換され、アミドやエステルを生成します。

酸化および還元反応: オキサゾール環は、酸化および還元反応に関与し、化合物の電子特性を変化させます。

カップリング反応: トリフルオロメチル基は、鈴木・宮浦カップリングなどのカップリング反応を通じて、他の分子に導入することができます.

一般的な試薬と条件

光レドックス触媒: 可視光下でラジカルトリフルオロメチル化に使用されます。

パラジウム触媒: 鈴木・宮浦カップリングなどのカップリング反応で使用されます。

酸化剤および還元剤: 酸化および還元反応に使用されます。

生成される主な生成物

アミドおよびエステル: 置換反応によって生成されます。

トリフルオロメチル化化合物: カップリング反応から生成されます。

科学研究の応用

4-クロロカルボニル-3-(トリフルオロメチル)-1,2-オキサゾールは、科学研究でいくつかの応用があります。

化学: 複雑な有機分子の合成におけるビルディングブロックとして使用されます。

生物学: 薬物設計におけるバイオイソスターとしての可能性が調査されており、トリフルオロメチル基は医薬品の代謝安定性と親油性を高めることができます.

医学: 特に、改善された薬物動態プロファイルを備えた新薬の開発において、その潜在的な治療特性が検討されています。

産業: ユニークな特性を持つ農薬や材料の生産に使用されます。

科学的研究の応用

3-(Trifluoromethyl)-1,2-oxazole-4-carbonyl chloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs with improved pharmacokinetic profiles.

Industry: Utilized in the production of agrochemicals and materials with unique properties.

作用機序

4-クロロカルボニル-3-(トリフルオロメチル)-1,2-オキサゾールの作用機序は、トリフルオロメチル基とオキサゾール環を通じて分子標的との相互作用を含みます。 トリフルオロメチル基は、親油性と代謝安定性を高めることで、化合物の標的への結合親和性を高めることができます 。オキサゾール環は、水素結合やその他の相互作用に関与し、化合物の全体的な活性に貢献します。

類似化合物の比較

類似化合物

- 3-(トリフルオロメチル)-1,2-オキサゾール-4-カルボン酸

- 3-(トリフルオロメチル)-1,2-オキサゾール-4-メチルエステル

- 3-(トリフルオロメチル)-1,2-オキサゾール-4-アミン

独自性

4-クロロカルボニル-3-(トリフルオロメチル)-1,2-オキサゾールは、カルボニルクロリド基の存在が特徴であり、置換反応を通じてさらに官能化することができます。

類似化合物との比較

Similar Compounds

- 3-(Trifluoromethyl)-1,2-oxazole-4-carboxylic acid

- 3-(Trifluoromethyl)-1,2-oxazole-4-methyl ester

- 3-(Trifluoromethyl)-1,2-oxazole-4-amine

Uniqueness

3-(Trifluoromethyl)-1,2-oxazole-4-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which allows for further functionalization through substitution reactions

特性

分子式 |

C5HClF3NO2 |

|---|---|

分子量 |

199.51 g/mol |

IUPAC名 |

3-(trifluoromethyl)-1,2-oxazole-4-carbonyl chloride |

InChI |

InChI=1S/C5HClF3NO2/c6-4(11)2-1-12-10-3(2)5(7,8)9/h1H |

InChIキー |

IOCAJOMWFZPXQQ-UHFFFAOYSA-N |

正規SMILES |

C1=C(C(=NO1)C(F)(F)F)C(=O)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) acetate](/img/structure/B12314193.png)

![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclopropyl]carbamate](/img/structure/B12314215.png)

![5-methyl-6,7-dihydro-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12314236.png)

![1-[(1-Cyclopropylethyl)amino]propan-2-ol](/img/structure/B12314239.png)

![(3aR,6aR)-2,2-dimethyldihydro-3aH-cyclopenta[d][1,3]dioxol-4(5H)-one](/img/structure/B12314246.png)